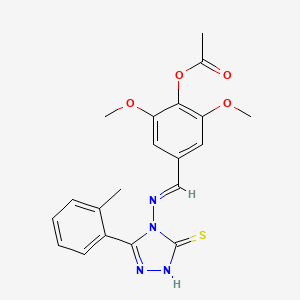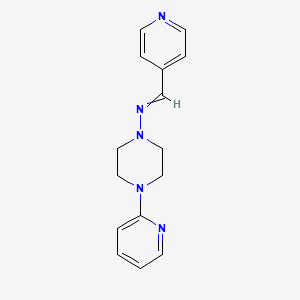
4-(((3-MERCAPTO-5-(2-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2,6-DI-MEO-PH ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3-MERCAPTO-5-(2-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2,6-DI-MEO-PH ACETATE is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate is 412.12052631 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
- A study by Sah et al. (2014) explores the synthesis of formazans from a Mannich base related to 1,2,4-triazole compounds. This research indicates potential applications in developing antimicrobial agents, particularly against bacterial strains like Escherichia coli and Salmonella typhi (Sah et al., 2014).
- Bektaş et al. (2010) discuss the synthesis of novel 1,2,4-triazole derivatives, demonstrating antimicrobial activities against various microorganisms. This suggests the role of such compounds in the development of new antimicrobial drugs (Bektaş et al., 2010).
Synthesis Techniques and Chemical Interactions
- El-Sherief et al. (2011) describe the synthesis of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, showcasing the versatility of triazole derivatives in chemical synthesis and their interactions with various cyano compounds (El-Sherief et al., 2011).
- Gentles et al. (1991) focus on the synthesis of bridged 3-benzazepine derivatives, demonstrating the application of similar compounds in creating conformationally restricted dopamine analogues (Gentles et al., 1991).
Pharmacological Applications
- In a study by Bhalla et al. (1995), 1,2,4-triazine and its congeners were synthesized and evaluated for anti-inflammatory and analgesic activities, highlighting the potential pharmacological uses of triazole-based compounds (Bhalla et al., 1995).
- Singh and Vedi (2014) synthesized novel triazolylindole derivatives, testing them for antifungal activity. This illustrates the application of triazole derivatives in the development of antifungal drugs (Singh & Vedi, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[3-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-12-7-5-6-8-15(12)19-22-23-20(29)24(19)21-11-14-9-16(26-3)18(28-13(2)25)17(10-14)27-4/h5-11H,1-4H3,(H,23,29)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYWVNSCWVGLN-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B5580546.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5580557.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5580561.png)
![8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580568.png)
![[4-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5580577.png)
![(1H-imidazol-2-ylmethyl)methyl{[6-(3-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}amine](/img/structure/B5580584.png)
![2-[4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B5580587.png)
![2-amino-3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5580594.png)

![1-[(4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5580609.png)
![(4aS*,7aR*)-1-(3,5-dimethylbenzyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5580611.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580615.png)
